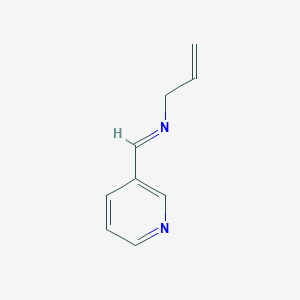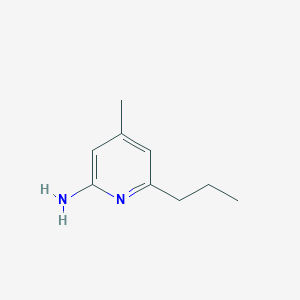
4-Methyl-6-propylpyridin-2-amine
Descripción general
Descripción
4-Methyl-6-propylpyridin-2-amine, also known as 4,6-MP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to nicotine and has been found to interact with nicotinic acetylcholine receptors in the brain. In
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-propylpyridin-2-amine is believed to involve its interaction with nicotinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes including learning and memory, attention, and pain perception. This compound has been found to selectively bind to certain subtypes of these receptors, leading to enhanced cognitive function and analgesia.
Biochemical and Physiological Effects
In addition to its effects on cognitive function and pain perception, this compound has been found to have other biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-6-propylpyridin-2-amine in lab experiments is its selectivity for certain subtypes of nicotinic acetylcholine receptors. This allows for more targeted studies of the effects of these receptors on various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other compounds that interact with nicotinic acetylcholine receptors. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Methyl-6-propylpyridin-2-amine. One area of interest is its potential as a treatment for cognitive impairment associated with neurological disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in humans. Additionally, research on the potential analgesic and anti-inflammatory effects of this compound may lead to the development of new treatments for pain and inflammation. Finally, further studies are needed to explore the antioxidant properties of this compound and their potential therapeutic applications in neurodegenerative disorders.
Conclusion
This compound is a compound that has shown promise as a potential treatment for various neurological disorders. Its selectivity for certain subtypes of nicotinic acetylcholine receptors and its effects on cognitive function, pain perception, and dopamine release make it a promising candidate for further research. While there are limitations to its use in lab experiments, the potential therapeutic applications of this compound make it an important area of study for the scientific community.
Aplicaciones Científicas De Investigación
4-Methyl-6-propylpyridin-2-amine has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to enhance cognitive function and memory in animal models and has shown promise as a potential treatment for cognitive impairment associated with these disorders. Additionally, this compound has been investigated for its potential as an analgesic and anti-inflammatory agent.
Propiedades
Número CAS |
179555-24-9 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
4-methyl-6-propylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-3-4-8-5-7(2)6-9(10)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) |
Clave InChI |
QGCCHDIBMYPTPX-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CC(=C1)C)N |
SMILES canónico |
CCCC1=NC(=CC(=C1)C)N |
Sinónimos |
2-Pyridinamine,4-methyl-6-propyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

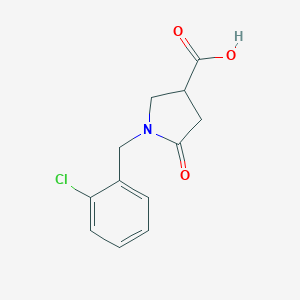

![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)
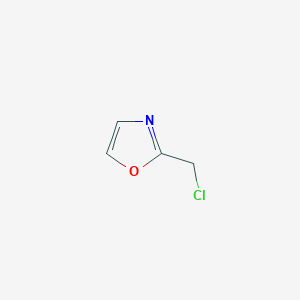
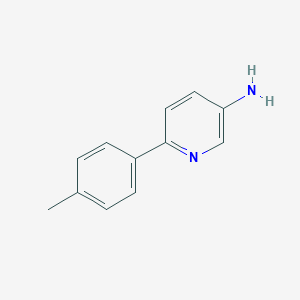
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)

![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)
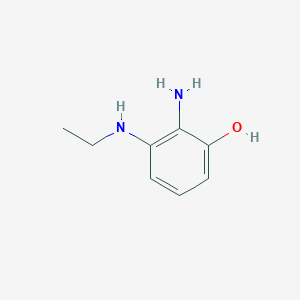
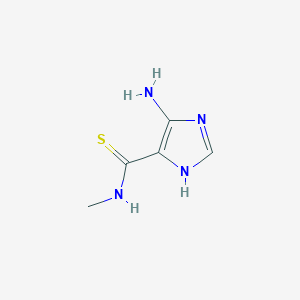
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
